Imibenconazole-desbenzyl-oxon

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imibenconazole-desbenzyl-oxon is not directly mentioned in the provided papers. However, the synthesis of related benzimidazole compounds is discussed, which may share similarities with the synthesis and properties of Imibenconazole-desbenzyl-oxon. Benzimidazoles are a class of heterocyclic compounds that are of significant interest due to their diverse applications in medicinal chemistry and agriculture .

Synthesis Analysis

The synthesis of benzimidazoles can be achieved through a ring distortion strategy, as described in the first paper. This involves an oxone mediated tandem transformation of 2-aminobenzylamines with aldehydes to form a tetrahydroquinazoline intermediate, which then undergoes ring distortion to afford benzimidazoles . Another method for synthesizing heterocyclic compounds, which could potentially be applied to the synthesis of benzimidazole derivatives, involves o-iodoxybenzoic acid (IBX) mediated oxidative desulfurization to initiate domino reactions . Additionally, the synthesis of quinazolines and dihydroquinazolines through an IBX mediated tandem reaction of o-aminobenzylamine with aldehydes is reported, which might offer insights into related synthetic pathways for benzimidazoles .

Molecular Structure Analysis

The molecular structure of benzimidazoles, which are related to Imibenconazole-desbenzyl-oxon, typically involves a fused ring system containing nitrogen atoms. The structure of the synthesized compounds is not detailed in the provided papers, but the general structure of benzimidazoles is well-known in the literature. The molecular structure of the compounds synthesized in the papers could be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as X-ray crystallography .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to Imibenconazole-desbenzyl-oxon. However, they do describe the formation of various heterocyclic compounds through tandem reactions and oxidative desulfurization . For instance, the formation of uranium(IV) imido derivatives from a uranium(III) alkyl complex involves the coupling of benzyl groups to form bibenzyl, followed by multiple bond metathesis when treated with para-tolualdehyde . These reactions highlight the complexity and diversity of chemical transformations that can occur with heterocyclic and organometallic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Imibenconazole-desbenzyl-oxon are not discussed in the provided papers. However, the properties of benzimidazoles and related heterocycles generally include high stability and the ability to participate in hydrogen bonding, which contributes to their biological activity. The solubility, melting points, and reactivity of these compounds can vary widely depending on the substituents present on the heterocyclic framework .

科学的研究の応用

Hydrolysis Dynamics in Aquatic Environments

Imibenconazole undergoes hydrolysis dynamics in aquatic environments with varying pH values, showing instability in both acid and alkaline conditions, leading to easy hydrolysis. However, it remains stable in basic water conditions. This characteristic underlines the importance of understanding its behavior in environmental settings, potentially impacting its application and management in agricultural runoff and aquatic systems (Hao, 2008).

Persistence and Detection in Soil Ecosystems

The persistence and effective detection of Imibenconazole in soil ecosystems have been studied, revealing its rapid degradation with a half-life ranging from 12.5 to 15.6 days, depending on the initial concentration. These findings are critical for assessing its environmental impact and guiding the application of imibenconazole in agricultural practices to minimize its persistence in soil (Hong Li-ping, 2008).

Environmental and Biochemical Transformations

Investigations into the environmental and biochemical transformations of substances like imibenconazole can provide insights into bioremediation and the degradation pathways of similar compounds. For instance, studies on bacteria capable of transforming toxic compounds into non-toxic substances highlight the potential for microbial remediation in contaminated environments. Such research can indirectly inform the development of strategies for managing residues of imibenconazole and related compounds in the environment (Hartmann & Armengaud, 2014).

Analytical Detection Techniques

Advancements in analytical techniques for detecting imibenconazole residues in food and environmental samples, such as ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry, underscore the importance of accurate, sensitive, and fast detection methods. These techniques are vital for monitoring and ensuring the safety of agricultural products and environmental samples, facilitating the regulation and safe use of imibenconazole (Che Jing-chu, 2015).

Inhibitory Effects on Gene Expression

The study of the inhibitory effects of azole-type fungicides, including imibenconazole, on gene expression via retinoic acid receptor-related orphan receptors provides critical insights into the molecular mechanisms by which these compounds interact with biological systems. Understanding these interactions is crucial for assessing the potential risks and benefits of using imibenconazole in various applications, including its impact on the immune system and related disorders (Kojima et al., 2012).

Safety And Hazards

特性

IUPAC Name |

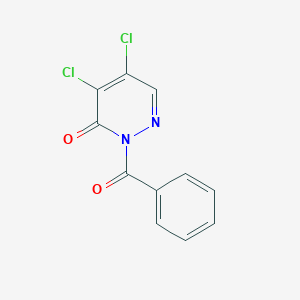

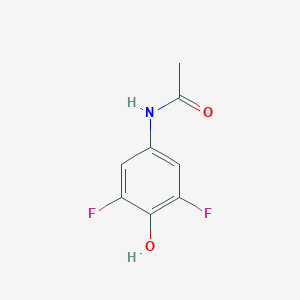

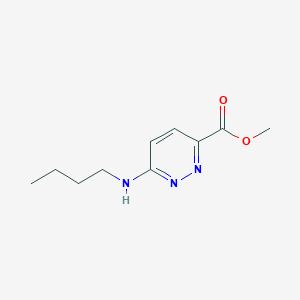

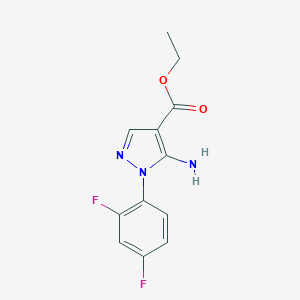

N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N4O/c11-7-1-2-9(8(12)3-7)15-10(17)4-16-5-13-14-6-16/h1-3,5-6H,4H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUABSSUUOLEOOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)CN2C=NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016613 |

Source

|

| Record name | Imibenconazole-desbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imibenconazole-debenzyl | |

CAS RN |

154221-27-9 |

Source

|

| Record name | Imibenconazole-desbenzyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)